molecular formula C9H13N3O B2596932 5-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one CAS No. 1367709-65-6

5-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one

Cat. No.: B2596932
CAS No.: 1367709-65-6
M. Wt: 179.223
InChI Key: KBPXZNHKOGHCEZ-UHFFFAOYSA-N
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Description

5-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrazole ring fused to a pyrrolidinone moietyThe molecular formula of this compound is C9H13N3O, and it has a molecular weight of 179.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with a suitable pyrrolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring and a pyrrolidinone moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

5-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-5-9(6(2)12-11-5)7-3-4-8(13)10-7/h7H,3-4H2,1-2H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPXZNHKOGHCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C2CCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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